molecular formula C8H7F3O B062000 3-(2,2,2-Trifluoroethyl)phenol CAS No. 161611-53-6

3-(2,2,2-Trifluoroethyl)phenol

Cat. No.: B062000
CAS No.: 161611-53-6
M. Wt: 176.14 g/mol
InChI Key: NVLPKNPGWGKEMW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)phenol: is an organic compound with the molecular formula C8H7F3O . It consists of a phenol group substituted with a trifluoroethyl group at the third position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and interactions in various chemical and biological systems .

Mechanism of Action

Target of Action

It is known that trifluoroethyl thioether derivatives, which include 3-(2,2,2-trifluoroethyl)phenol, exhibit excellent bioactivity . They are used in the development of pesticides, particularly acaricides, indicating that their targets may be specific to mites .

Mode of Action

It is known that trifluoroethyl thioether compounds, including this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that these compounds may interact with their targets through lipophilic interactions, leading to changes in the target organisms.

Biochemical Pathways

Given its use in pesticides, it is likely that it affects pathways related to the survival and reproduction of mites .

Pharmacokinetics

It is known that trifluoroethyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good absorption and distribution characteristics due to its lipophilicity.

Result of Action

It is known that compounds containing trifluoroethyl thioether exhibit excellent bioactivity and are used in the development of acaricides . This suggests that the compound may have a significant effect on the survival and reproduction of mites.

Action Environment

It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance . Therefore, the efficacy and stability of this compound may be influenced by factors such as the presence of other pesticides and the development of resistance in target organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethyl)phenol is used as a building block in organic synthesis. Its trifluoroethyl group can be introduced into various molecules to modify their chemical properties and enhance their reactivity .

Biology: In biological research, this compound can be used to study the effects of trifluoroethyl substitution on phenolic compounds. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties imparted by the trifluoroethyl group .

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a hydroxyl group instead of a phenol group.

    3-(2,2,2-Trifluoroethyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    2-Fluoro-3-(2,2,2-trifluoroethyl)phenol: A derivative with an additional fluorine atom on the phenol ring.

Uniqueness: 3-(2,2,2-Trifluoroethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its lipophilicity, metabolic stability, and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPKNPGWGKEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357107
Record name 3-(2,2,2-trifluoroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161611-53-6
Record name 3-(2,2,2-trifluoroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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